molecular formula C27H42INO2 B1149866 IMPERIALINE (3-beta-Iodo-)

IMPERIALINE (3-beta-Iodo-)

Cat. No. B1149866
M. Wt: 539.54 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

IMPERIALINE (3-beta-Iodo-) is a selective M2 muscarinic receptor antagonist. Cervane alkaloid, derivative of L6008 Imperialine extracted from Petilium eduardi Its muscarinic-blocking activity in narcotized rats (40 mg (i.p.) ethaminal sodium) as compared with the Atropine activity (100%): - on M2 receptors (heart), 135 %, ED50 = 0.023 μ M/kg. - on M4 receptors (intestine), 1.9 %, ED50 = 0.9 μ M/kg. - on M3 receptors (salivary glands), 0.1 %, ED50 = 14.7 μ M/kg. - on the isolated rat intestine, for the antagonism to the spasmogenic effect due to Carbocholine: EC50 = 5.1x10-8 g/ml.

Scientific Research Applications

Anti-Inflammatory Properties

Imperialine, a steroidal alkaloid found in Fritillaria wabuensis, has demonstrated notable anti-inflammatory effects. In a study, it was found to inhibit nitric oxide production and suppress inducible nitric oxide synthase and cyclooxygenase-2 expressions in lipopolysaccharide-stimulated macrophages. Additionally, it reduced the production of pro-inflammatory cytokines like tumor necrosis factor-α and interleukin-1β, mediated by inhibiting the nuclear factor-kappaB activation signaling pathway (Wu et al., 2015).

Absorption Characteristics

Another study focused on the intestinal absorption characteristics of imperialine. Using Caco-2 cells and a rat in situ intestinal perfusion model, it was found that the uptake of imperialine was influenced by the pH in the medium and was not affected by temperature. The study also observed that the absorption of imperialine in the intestine is primarily driven by passive membrane diffusion (Lin et al., 2015).

Antitussive and Expectorant Activities

Imperialine has been identified as having antitussive and expectorant properties. A study evaluating alkaloids from Bulbus Fritillariae Cirrhosae confirmed that imperialine significantly inhibited cough frequency and increased the latent period of cough in mice. It also enhanced tracheal phenol red output, indicating its expectorant activity (Wang et al., 2011).

Anti-Cancer Potential

In recent research, imperialine has been shown to have potential anti-cancer effects against non-small cell lung cancer. This study demonstrated that imperialine could suppress tumor growth and associated inflammation, potentially through an inflammation-cancer feedback loop involving the inhibition of NF-κB activity. This finding is significant, as it indicates a previously unknown function of imperialine in cancer therapy (Lin et al., 2020).

Pharmacokinetics and Bioavailability

Research has also been conducted on the pharmacokinetics and bioavailability of imperialine. A study developed a sustained-release tablet formulation for imperialine, which aimed to prolong absorption time and improve oral bioavailability. The study successfully demonstrated an improvement in the bioavailability of imperialine, indicating potential for enhanced clinical use (Lin et al., 2015).

Muscarinic Receptor Interaction

Imperialine was evaluated for its action at muscarinic receptors. The study found that imperialine acted as a selective antagonist at M2 receptors, differentiating it from M1 and M3 receptor sites. This suggests a potential role for imperialine in treatments targeting muscarinic receptors (Eglen et al., 1992).

properties

Product Name

IMPERIALINE (3-beta-Iodo-)

Molecular Formula

C27H42INO2

Molecular Weight

539.54 g/mol

Appearance

white to pale yellow fine crystal powder

Purity

97%. (TLC [chloroform, methanol (10:0.4) Rf = 0.33], Melting point, NMR, IR)

Origin of Product

United States

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